2-Hydroxy-1-(3-pyridyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-1-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-5-7(10)6-2-1-3-8-4-6/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHOGJYLIQFYOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542010 | |
| Record name | 2-Hydroxy-1-(pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104501-59-9 | |
| Record name | 2-Hydroxy-1-(pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Hydroxy 1 3 Pyridyl Ethanone and Its Analogues
Classical Synthetic Routes
Classical approaches remain fundamental in the synthesis of 2-Hydroxy-1-(3-pyridyl)ethanone and its derivatives, offering reliable and well-established pathways to these molecules.
Nucleophilic Substitution Approaches
Nucleophilic substitution is a cornerstone strategy for introducing the hydroxyl group onto the ethanone (B97240) side chain. This typically involves a two-step process starting from a more readily available precursor.
A common pathway begins with the α-halogenation of a ketone, such as 3-acetylpyridine. The resulting α-haloketone is a highly reactive intermediate, primed for nucleophilic attack. For instance, α-haloketones like chlorinated acetophenones are recognized as valuable building blocks in organic synthesis due to their high reactivity and ability to undergo selective transformations. nih.gov The synthesis of a related compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, is achieved by reacting 3-hydroxyacetophenone with sulfuryl chloride, yielding the product in high purity. nih.gov This α-haloketone can then react with a nucleophile.
The subsequent step is the substitution of the halide with a hydroxyl group. This can be accomplished through reaction with a hydroxide (B78521) source, such as sodium hydroxide in a suitable solvent system. The general principle of nucleophilic aromatic substitution (SNAr) is also a key synthetic tool for modifying pyridine (B92270) rings, where leaving groups at the C-2 position are displaced by nucleophiles. scispace.com In a related transformation, 2-thiopyridine can be converted to 2-pyridone via an SNAr reaction, demonstrating the facility of nucleophilic substitution on the pyridine core. scispace.com
Condensation Reactions, including Claisen–Schmidt Variations
Condensation reactions provide a powerful method for C-C bond formation and the construction of the core structure of the target molecule and its analogues. The Claisen-Schmidt condensation, a variation of the aldol (B89426) condensation, involves the reaction between a ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction type is foundational for creating larger, more complex molecules from simpler precursors.
A pertinent example is the base-mediated condensation of ketones with pyridinecarboxylates, which yields 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. nih.gov This reaction demonstrates the formation of a hydroxylated pyridyl-containing structure through a condensation pathway.
Table 1: Synthesis of 4-Hydroxy-4-(pyridyl)alk-3-en-2-ones via Condensation
| Pyridinecarboxylate Reactant | Ketone Reactant | Base | Product |
|---|---|---|---|
| Methyl nicotinate | Acetone | NaH | 4-Hydroxy-4-(3-pyridyl)but-3-en-2-one |
| Methyl isonicotinate | Acetone | NaH | 4-Hydroxy-4-(4-pyridyl)but-3-en-2-one |
| Methyl 2-pyridinecarboxylate | Acetone | NaH | 4-Hydroxy-4-(2-pyridyl)but-3-en-2-one |
This table is based on findings from the synthesis of pyridylalkenones. nih.gov
Other classical condensation strategies for forming pyridine rings include the Guareschi−Thorpe and Bohlmann−Rahtz reactions, which directly yield the aromatic pyridine product. acsgcipr.org
Directed Hydroxylation Strategies
Directly hydroxylating a pyridine ring, particularly at the C3 position, is a significant challenge due to the electronic properties of the heterocycle. nih.gov However, advanced strategies have been developed to achieve this transformation with high regioselectivity.
One such method involves the photochemical valence isomerization of pyridine N-oxides. This approach allows for the formal C3 selective hydroxylation of pyridines. nih.gov The process circumvents the inherent reactivity issues of the pyridine core by proceeding through a more reactive dearomatized intermediate. nih.gov
Another powerful strategy is the use of directing groups to guide a metal catalyst to a specific C-H bond. Research has shown that copper-promoted intramolecular hydroxylation of both sp2 and sp3 C-H bonds can be achieved using directing groups of varying denticity. nih.gov Bidentate directing groups, in conjunction with copper and an oxidant like hydrogen peroxide (H₂O₂), have been found to be highly effective, leading to the generation of reactive mononuclear copper(II) hydroperoxide intermediates that facilitate the hydroxylation. nih.gov
Advanced Organic Synthesis Techniques
Modern synthetic chemistry offers sophisticated tools that enhance efficiency, atom economy, and the ability to construct complex molecules in fewer steps.
Catalytic Systems in Synthesis, utilizing Metal Salt Catalysts
Metal salt catalysts are instrumental in many advanced synthetic transformations, including hydroxylation reactions. Copper-based catalysts, in particular, have been explored for their ability to activate strong C-H bonds for oxidation under mild conditions. nih.gov
In systems designed to mimic copper-dependent metalloenzymes, a directing group is used to position a copper ion in proximity to the target C-H bond. The reaction of a Cu(I) complex with an oxidant, such as H₂O₂ or O₂, generates a highly reactive copper-oxygen species capable of C-H bond cleavage and subsequent hydroxylation. nih.gov The denticity of the directing ligand is crucial; bidentate ligands have been shown to favor the formation of mononuclear copper hydroperoxide species that are effective for hydroxylation, whereas tetradentate systems may form less reactive dinuclear species. nih.gov
Table 2: Copper-Catalyzed Intramolecular Hydroxylation
| Ligand Type | Copper Source | Oxidant | Outcome |
|---|---|---|---|
| Bidentate | Cu(I) | H₂O₂ | High hydroxylation yield |
| Tetradentate | Cu(I) | H₂O₂/O₂ | No hydroxylation product formed |
This table summarizes findings on the role of ligand denticity in copper-catalyzed hydroxylation. nih.gov
Multicomponent Reaction Pathways for Related Heterocyclic Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, represent a highly efficient approach to building molecular complexity. rsc.orgnih.govbeilstein-journals.org These reactions are prized for their atom economy, time savings, and ability to generate diverse molecular libraries. rsc.orgnih.gov
The synthesis of six-membered heterocycles like pyridines has been extensively studied using MCRs. A prominent strategy is the formal [2 + 2 + 2] cycloaddition of alkynes and nitriles, often catalyzed by transition metals from groups 4-8, such as Ruthenium (Ru) and Iron (Fe). nih.gov These methods can be highly regioselective, with the electronic properties of the substrates influencing the final product structure. nih.gov The classic Hantzsch reaction is another example of an MCR used to produce dihydropyridines, which can subsequently be oxidized to pyridines. acsgcipr.orgbeilstein-journals.org
MCRs are also used to synthesize other related heterocyclic systems. For example, polyfunctionalized 4H-furo[3,4-b]pyran scaffolds can be synthesized via a one-pot MCR combining substituted benzaldehydes, malononitrile, and tetronic acid. rsc.org Similarly, pyranopyrimidine derivatives have been synthesized through one-pot, three-component reactions of aryl aldehydes, ethyl cyanoacetate, and barbituric acid. rsc.org
Table 3: Examples of Multicomponent Reactions for Heterocycle Synthesis
| Reaction Type | Reactants | Catalyst | Resulting Heterocycle |
|---|---|---|---|
| [2+2+2] Cycloaddition | Diyne, Nitrile | Cp*RuCl(COD) | Pyridine |
| Furo[3,4-b]pyran Synthesis | Benzaldehyde, Malononitrile, Tetronic Acid | Glycine | Furo[3,4-b]pyran |
| Pyranopyrimidine Synthesis | Aryl Aldehyde, Ethyl Cyanoacetate, Barbituric Acid | SbCl₅/nano-sawdust | Pyranopyrimidine |
This table showcases the versatility of MCRs in generating diverse heterocyclic structures based on findings from various studies. rsc.orgnih.govrsc.org
Regioselective Synthesis Protocols, leveraging Activating Group Directing Effects
Regioselective synthesis is crucial for ensuring that reactions yield the desired constitutional isomer, which is particularly challenging in substituted aromatic rings like pyridine. The strategic placement of activating or directing groups on a precursor molecule can effectively control the position of subsequent chemical modifications, such as hydroxylation.
A key strategy involves the use of directing groups that form a chelate with a metal catalyst, bringing the catalytic center into close proximity with a specific C-H bond. For instance, in a process analogous to the synthesis of this compound, the synthesis of 2-hydroxy-3-nitroacetophenone skillfully utilizes the existing ketone and nitro groups as bidentate directing groups. google.com These groups coordinate with a metal salt catalyst, facilitating a directed catalytic oxidation reaction. google.com This ensures that the hydroxylation occurs at the desired position, significantly improving the reaction's yield and selectivity. google.com This principle of using functional groups within a molecule to direct a reaction to a specific site is a powerful tool for achieving high regioselectivity.
Furthermore, reaction conditions can be modified to alter the regiochemical outcome, even with the same starting materials. Research on the synthesis of hydroxyarylpyridines from benzynes and pyridine N-oxides has shown that the reaction can be steered to produce either 2-substituted or 3-substituted pyridines by changing the reaction parameters. rsc.org This demonstrates that regioselectivity is a delicate interplay between the substrate's electronic properties, directing groups, and the specific conditions under which the reaction is conducted.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is essential for minimizing environmental impact and enhancing process safety and efficiency. organic-chemistry.org This involves a focus on solvent choice, energy consumption, and waste reduction.
Solvent Selection and Alternatives, including Aqueous Media
The choice of solvent is a cornerstone of green synthesis. Traditional reliance on volatile organic compounds (VOCs) is being replaced by the use of environmentally benign solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and natural abundance. organic-chemistry.org While the solubility of organic reactants can be a challenge, techniques such as using co-solvents or employing water-stable catalysts, like lanthanide triflates which maintain their Lewis acidity in aqueous solutions, can overcome this limitation. rsc.org
Table 1: Comparison of Conventional and Green Solvents in Chemical Synthesis
| Solvent | Type | Advantages | Disadvantages |
|---|---|---|---|
| Toluene (B28343) | Conventional (VOC) | Good solvating power for many organic compounds. | Toxic, flammable, derived from petroleum. |
| Dichloromethane | Conventional (VOC) | Highly effective solvent, volatile for easy removal. | Suspected carcinogen, environmental pollutant. |
| Water | Green Alternative | Non-toxic, non-flammable, inexpensive, sustainable. organic-chemistry.org | Poor solubility for non-polar reactants, high boiling point requires more energy to remove. |
| Ethanol | Green Alternative | Biodegradable, low toxicity, can be derived from renewable resources. | Flammable, can be more expensive than water. |
| Supercritical CO₂ | Green Alternative | Non-toxic, non-flammable, tunable solvating power, leaves no residue. | Requires high-pressure equipment, high initial investment. |
Energy-Efficient Synthetic Procedures, such as Microwave-Assisted Synthesis
Reducing energy consumption is a key objective of green chemistry. Microwave-assisted synthesis has emerged as a powerful technology for dramatically accelerating chemical reactions, often reducing reaction times from hours to mere minutes or even seconds. researchgate.netnih.gov This rapid heating is more energy-efficient than conventional methods and frequently leads to higher product yields and purities. The synthesis of various pyridine derivatives and other heterocyclic compounds has been shown to be highly efficient under microwave irradiation. eurekaselect.comresearchgate.netmdpi.com For example, the synthesis of novel 2,3-dihydro-4-pyridinones was achieved in reaction times not exceeding 120 seconds using microwave heating. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Dihydropyridones
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours | 120 seconds nih.gov |
| Energy Input | High and sustained | Low and targeted |
| Yield | Variable, often moderate | 17% to 28% (in a specific reported case) nih.gov |
| Side Reactions | More prevalent due to prolonged heating | Often reduced due to short reaction times |
Atom Economy and Waste Minimization Strategies
Atom economy, a concept developed by Barry Trost, is a fundamental measure of the efficiency of a chemical reaction. rsc.orgnumberanalytics.com It calculates the proportion of reactant atoms that are incorporated into the desired final product, as opposed to being lost in waste byproducts. A high percentage yield does not necessarily indicate an efficient reaction if a large quantity of byproducts is also formed. rsc.org
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
To maximize atom economy in the synthesis of this compound, synthetic routes should be designed to favor reactions that are inherently atom-economical, such as addition reactions. In contrast, substitution and elimination reactions, or the use of stoichiometric protecting groups and reagents (as in the Wittig or Gabriel syntheses), tend to have poor atom economy. rsc.org The ideal synthesis would involve all the atoms from the starting materials being incorporated into the this compound product, generating minimal or no waste. organic-chemistry.org
Table 3: Hypothetical Atom Economy Calculation
| Reaction Type | Generic Equation | Atom Economy | Example |
|---|---|---|---|
| Addition | A + B → C | 100% | Diels-Alder Reaction |
| Substitution | A-B + C → A-C + B | < 100% | Wittig Reaction |
| Elimination | A-B → A + B | < 100% | Dehydration of an alcohol |
By prioritizing regioselective control and embedding green chemistry principles related to solvents, energy, and waste, the synthesis of this compound can be made significantly more efficient and sustainable.
Chemical Reactivity and Mechanistic Investigations of 2 Hydroxy 1 3 Pyridyl Ethanone
Oxidation Reactions
The oxidation of 2-Hydroxy-1-(3-pyridyl)ethanone can proceed through several pathways, leading to the formation of carboxylic acids, related ketones, or products of carbon-carbon bond cleavage. The specific outcome is highly dependent on the oxidizing agent and reaction conditions employed.
Conversion to Carboxylic Acids and Related Ketones
The oxidation of α-hydroxy ketones can lead to the formation of carboxylic acids. While aldehydes are readily oxidized to carboxylic acids, ketones are generally resistant to oxidation except under harsh conditions that can cleave carbon-carbon bonds. libretexts.org For instance, strong oxidizing agents like potassium permanganate (B83412) can oxidize ketones, but this often results in the cleavage of the molecule, forming two carboxylic acids. libretexts.org In the context of this compound, such a reaction would be expected to cleave the bond between the carbonyl carbon and the adjacent carbon of the hydroxyl-bearing group.
Unsymmetrical ketones that can enolize in more than one way can produce different carboxylic acids upon oxidation. sci-hub.se The Baeyer-Villiger oxidation is another pathway where a peroxycarboxylic acid converts a ketone into an ester, which can then be hydrolyzed to a carboxylic acid and an alcohol. libretexts.org This reaction involves the migration of an alkyl group. libretexts.org
Table 1: Products from Oxidation of Ketones
| Ketone Type | Oxidation Product(s) | Reaction Notes |
| Aldehyde | Carboxylic Acid | Easily oxidized. libretexts.org |
| Symmetrical Ketone | Two Carboxylic Acids | Requires strong oxidizing agents and C-C bond cleavage. libretexts.org |
| Unsymmetrical Ketone | Mixture of Carboxylic Acids | Products depend on enolization pathway. sci-hub.se |
| Ketone (Baeyer-Villiger) | Ester (hydrolyzes to Carboxylic Acid and Alcohol) | Involves rearrangement and migration of an alkyl group. libretexts.org |
Oxidative Aliphatic C–C Bond Cleavage Mechanisms
The oxidative cleavage of the aliphatic C-C bond in α-hydroxy ketones like this compound is a reaction of significant interest, particularly in biological systems catalyzed by enzymes such as cytochrome P450. nih.govnih.gov These enzymes can catalyze C-C bond cleavage through different oxidative patterns. nih.gov
One proposed mechanism for the C-C bond cleavage of α-hydroxy carbonyls involves a ferric peroxo intermediate rather than the highly reactive Compound I. nih.gov Quantum mechanics/molecular mechanics (QM/MM) calculations on a mutated CYP199A4 enzyme suggest that a peroxoanion (Fe(III)-O-O²⁻) directly attacks the carbonyl group of the substrate. nih.gov This nucleophilic attack forms an unstable peroxo intermediate, which then undergoes a Baeyer-Villiger-type oxidative cleavage of the C-C bond, involving complex electronic and structural rearrangements. nih.gov In this specific enzymatic environment, the formation of Compound I is slowed, allowing the peroxoanion to be the primary reactive species. nih.gov
Two-Electron Oxidation Pathways to 1,2-Diketones
The oxidation of an α-hydroxy ketone can also lead to the formation of a 1,2-diketone. This transformation represents a two-electron oxidation of the secondary alcohol group to a ketone. While specific studies detailing this pathway for this compound are not prevalent in the provided results, the general principle of alcohol oxidation is well-established. This oxidation would convert the hydroxyl group of this compound into a carbonyl group, resulting in the formation of 1-(3-pyridyl)ethane-1,2-dione.
Reduction Reactions
The reduction of this compound primarily targets the ketone functional group, converting it into a secondary alcohol.
Transformation of Ethanone (B97240) Group to Alcohol Derivatives
The ethanone (ketone) group of this compound can be reduced to a secondary alcohol, yielding 1-(3-pyridyl)ethane-1,2-diol. This transformation is a standard reaction in organic chemistry. ncert.nic.in Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). ncert.nic.in Catalytic hydrogenation, using catalysts such as platinum, palladium, or nickel, is also an effective method for reducing ketones to alcohols. ncert.nic.in The choice of reducing agent can be crucial for chemoselectivity, especially when other reducible functional groups are present in the molecule.
Table 2: Common Reducing Agents for Ketones
| Reducing Agent | Description |
| Sodium borohydride (NaBH₄) | A common and selective reducing agent for aldehydes and ketones. ncert.nic.in |
| Lithium aluminium hydride (LiAlH₄) | A powerful reducing agent capable of reducing ketones, aldehydes, esters, and carboxylic acids. ncert.nic.in |
| Catalytic Hydrogenation (H₂/catalyst) | Uses hydrogen gas and a metal catalyst (e.g., Pt, Pd, Ni) to reduce ketones. ncert.nic.in |
Substitution and Other Functionalization Reactions
Beyond oxidation and reduction, this compound can undergo various substitution and functionalization reactions. These reactions can modify the pyridine (B92270) ring or the side chain, allowing for the synthesis of a wide array of derivatives. For instance, reactions involving the pyridine nitrogen, such as N-oxidation or quaternization, are possible. Additionally, electrophilic or nucleophilic substitution on the pyridine ring can occur, although the position of substitution will be directed by the existing substituent. The hydroxyl and carbonyl groups on the side chain also offer handles for further functionalization, such as esterification or the formation of imines and other carbonyl derivatives.
Electrophilic Aromatic Substitution on Pyridine Rings
Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry. However, the pyridine ring presents a significant departure from the reactivity patterns observed in benzene. Due to the high electronegativity of the nitrogen atom, the pyridine ring is electron-deficient and thus substantially less reactive towards electrophiles than benzene. quimicaorganica.orgyoutube.com This reduced nucleophilicity means that EAS reactions on pyridine require more forceful conditions and often result in lower yields. quimicaorganica.org
The position of electrophilic attack is governed by the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction.
Attack at C2 or C4: When an electrophile attacks the positions ortho (C2, C6) or para (C4) to the nitrogen, one of the resulting resonance structures places a positive charge directly on the highly electronegative nitrogen atom. This is an energetically unfavorable state. quora.comquora.comyoutube.com
Attack at C3: In contrast, attack at the meta positions (C3, C5) results in a sigma complex where the positive charge is distributed across three carbon atoms, never residing on the nitrogen. quora.comquora.com This intermediate is significantly more stable than those formed from C2 or C4 attack.
Consequently, electrophilic substitution on an unsubstituted pyridine ring occurs preferentially at the C3 and C5 positions. quimicaorganica.orgquora.com
For this compound, the pyridine ring is substituted at the C3 position with an acetyl group (-COCH₂OH). The carbonyl component of this group is strongly electron-withdrawing and acts as a deactivating group for EAS, further reducing the ring's nucleophilicity. youtube.comnih.gov This deactivation is a result of both inductive withdrawal and resonance effects which pull electron density from the ring. Therefore, electrophilic substitution on this compound is expected to be even more challenging than on pyridine itself.
As a C3 substituent, the acetyl group directs incoming electrophiles to the positions meta to itself, which are C5 and C1 (the nitrogen). Attack at the nitrogen is possible but usually reversible or leads to non-productive pathways under EAS conditions. Therefore, the most likely position for electrophilic aromatic substitution on the ring is C5 . Attack at C4 would be ortho to the deactivating group, and attack at C2 would be ortho to both the deactivating group and the ring nitrogen, making these positions highly disfavored. This is consistent with findings for other 3-substituted pyridines bearing electron-withdrawing groups. nih.gov
Role of Hydroxyl and Ketone Functional Groups in Activating Aromatic Systems
The reactivity of this compound is profoundly influenced by the electronic nature of its side-chain substituents.
Ketone Functional Group: The acetyl group (-COCH₂OH) attached at the C3 position is a powerful deactivating group in the context of electrophilic aromatic substitution. It decreases the electron density of the pyridine ring through two primary mechanisms:
Inductive Effect (-I): The electronegative oxygen atom of the carbonyl pulls electron density away from the ring through the sigma bond framework.
Resonance Effect (-M): The carbonyl group can withdraw pi-electron density from the aromatic system, as shown in the resonance structures, further reducing its nucleophilicity.
This deactivating nature makes the aromatic ring less susceptible to attack by electrophiles. youtube.com
Hydroxyl Functional Group: The hydroxyl group in this compound is located on the α-carbon of the side chain, not directly on the pyridine ring. Therefore, its direct electronic influence (activating or deactivating) on the aromatic system via resonance is negligible. However, its presence is significant in several ways:
Keto-Enol Tautomerism: The α-hydroxy ketone moiety can exist in equilibrium with its enol tautomer, 1-(3-pyridyl)ethene-1,2-diol. While the keto form typically predominates, the enol form introduces a carbon-carbon double bond that could participate in different reaction pathways. The ability of α-hydroxy ketones to enolize is a key aspect of their chemistry. nih.gov
Chelation: The α-hydroxy ketone structure is an excellent bidentate ligand, capable of coordinating with metal ions. This property is particularly relevant in modern transition-metal-catalyzed reactions, where the molecule could form stable complexes that facilitate C-H activation or other transformations at specific sites. nih.govnih.gov
The combined effect of these groups renders the pyridine ring electron-poor and directs electrophilic attack away from the C2, C4, and C6 positions.
| Substituent Group | Electronic Effect | Influence on Ring | Favored Position(s) for EAS |
|---|---|---|---|
| -NH₂ (Amino) | Strongly Activating (+M > -I) | Increases electron density | Ortho, Para (C2, C4, C6) |
| -OH (Hydroxyl) | Strongly Activating (+M > -I) | Increases electron density | Ortho, Para (C2, C4, C6) |
| -CH₃ (Alkyl) | Weakly Activating (Inductive, Hyperconjugation) | Slightly increases electron density | Ortho, Para (C2, C4, C6) |
| -H (Hydrogen) | Neutral (Baseline) | Electron-deficient baseline | Meta (C3, C5) |
| -C(O)R (Ketone/Acetyl) | Strongly Deactivating (-M, -I) | Strongly decreases electron density | Meta (C5 for a C3-ketone) |
| -NO₂ (Nitro) | Strongly Deactivating (-M, -I) | Strongly decreases electron density | Meta (C5 for a C3-nitro) |
Detailed Mechanistic Studies
While specific mechanistic studies for this compound are not extensively documented, a robust understanding can be built from computational and experimental work on analogous pyridine systems.
Elucidation of Reaction Intermediates and Transition States
The mechanism of electrophilic aromatic substitution on pyridines involves the formation of key intermediates and transition states that determine the reaction's feasibility and outcome.
Reaction Intermediates: The central intermediate in an EAS reaction is the arenium ion , or sigma complex . This is a carbocation formed by the attack of the electrophile on the aromatic ring. As previously discussed, the stability of this intermediate dictates the regioselectivity. For a pyridine ring, attack at C3 or C5 is favored because it avoids placing a destabilizing positive charge on the nitrogen atom. quimicaorganica.orgquora.com
In modern functionalization reactions, particularly those catalyzed by transition metals, the intermediates are vastly different. These reactions often proceed through organometallic intermediates where the pyridine nitrogen and potentially the side-chain hydroxyl or ketone oxygen coordinate to the metal center. This coordination can lead to the formation of metallacycles, which then undergo processes like reductive elimination or migratory insertion to form the final product. nih.govnih.gov
Transition States: The transition state is the highest energy point on the reaction coordinate leading to the formation of an intermediate. Computational studies on the nitration of pyridine have shown that these reactions proceed through a stepwise polar mechanism involving the formation of a labile tetrahedral cation intermediate. rsc.org The activation Gibbs free energy for these reactions is a key factor; for instance, while the nitration of pyridine-N-oxide has a low activation energy, the reaction on pyridine itself is hampered because, under the strongly acidic conditions required, the pyridine is protonated and strongly deactivated. rsc.org
The table below, based on computational data for the nitration of pyridine and its N-oxide, illustrates the significant difference in activation barriers, which reflects their relative reactivity.
| Reactant | Position of Attack | Activation Energy (ΔG‡) | Reference |
|---|---|---|---|
| Pyridine-N-Oxide | Ortho (C2) | 16.5 | rsc.org |
| Pyridine-N-Oxide | Meta (C3) | 26.2 | rsc.org |
| Pyridine-N-Oxide | Para (C4) | 18.1 | rsc.org |
| Pyridinium (B92312) (Protonated Pyridine) | Meta (C3) | 40.1 | rsc.org |
Note: The high activation energy for the pyridinium ion explains the low reactivity of pyridine in strong acid.
For this compound, the transition state for electrophilic attack would be similarly high in energy due to the deactivating acetyl group, requiring harsh reaction conditions.
Understanding Regiochemical Control in Functionalization
Regiochemical control—the ability to selectively functionalize a specific position—is a critical challenge in pyridine chemistry. For this compound, the outcome of a reaction is determined by a combination of electronic effects, steric factors, and the reaction mechanism employed.
Control in Electrophilic Aromatic Substitution (EAS):
Inherent Ring Electronics: The pyridine nitrogen inherently directs electrophiles away from the C2, C4, and C6 positions. quora.comquora.com
Substituent Directing Effects: The C3-acetyl group is a deactivating meta-director. In the context of the pyridine ring, this strongly reinforces the deactivation of the C2 and C4 positions and directs incoming electrophiles towards C5 .
Steric Hindrance: The bulky acetyl side chain may provide some steric hindrance to attack at the adjacent C2 and C4 positions, further favoring the more accessible C5 position.
Control in Modern Catalytic Functionalization: Modern catalytic methods can overcome the innate electronic biases of the pyridine ring.
Directed C-H Functionalization: While this compound lacks a traditional N-directing group, the nitrogen lone pair itself can direct ortho-C-H activation (at C2) under certain catalytic conditions. nih.govnih.gov
Distal Functionalization: Recent advances have enabled the functionalization of positions distal to the nitrogen, such as C4. For 3-substituted pyridines with electron-withdrawing groups, catalytic C-H arylation has been shown to be highly regioselective for the C4 and C5 positions, complementing classical methods. nih.govnih.gov The regioselectivity can sometimes be tuned by modifying ligands or additives in the catalytic system. nih.gov
The following table summarizes the predictable regioselectivity for the functionalization of a 3-substituted pyridine bearing an electron-withdrawing group (EWG), such as the acetyl group in this compound.
| Reaction Type | Primary Controlling Factor(s) | Predicted Major Product Position(s) | Reference Example |
|---|---|---|---|
| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Ring electronics, Substituent directing effect (-M) | C5 | quimicaorganica.orgquora.com |
| Pd-catalyzed C-H Arylation (with PivOH) | C-H acidity, Electronic repulsion from N lone pair | C4, C5 | nih.gov |
| Radical Minisci Reaction | Radical stability, Protonated ring electronics | C2, C4, C6 | researchgate.net |
| Directed ortho-Metalation | Coordination to N lone pair | C2 | nih.gov |
Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 1 3 Pyridyl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
A detailed ¹H-NMR spectrum would provide information about the number of different proton environments, their chemical shifts (δ) in parts per million (ppm), their multiplicity (e.g., singlet, doublet, triplet), and the coupling constants (J) in Hertz (Hz) between neighboring protons. For 2-Hydroxy-1-(3-pyridyl)ethanone, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring and the methylene (B1212753) (-CH2-) and hydroxyl (-OH) protons of the hydroxyacetyl group. The chemical shifts and coupling patterns of the pyridyl protons would be characteristic of a 3-substituted pyridine ring. However, specific experimental data is not available in the public domain to construct a data table.
The ¹³C-NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical shifts. The spectrum of this compound is expected to show signals for the five carbons of the pyridine ring, the carbonyl carbon (C=O), and the methylene carbon (-CH2OH). The chemical shifts would be influenced by the electronegativity of the neighboring atoms and the aromaticity of the pyridine ring. As with ¹H-NMR, specific experimental data is not available to create a detailed table.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.
The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) and hydroxyl (O-H) stretching vibrations. The C=O stretch typically appears in the region of 1650-1750 cm⁻¹, while the O-H stretch is a broad band usually found between 3200-3600 cm⁻¹. The exact positions of these bands can provide insights into hydrogen bonding and other molecular interactions. Without experimental spectra, a data table of vibrational frequencies cannot be compiled.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to study phenomena such as tautomerism.
This compound has the potential to exist in a keto-enol tautomeric equilibrium in solution. The keto form contains the ketone and alcohol functional groups, while the enol form features a carbon-carbon double bond and two hydroxyl groups. The position of this equilibrium can be influenced by the polarity of the solvent.
UV-Vis spectroscopy is a key technique for studying such equilibria. The keto and enol tautomers would be expected to have different wavelengths of maximum absorption (λmax) due to their different chromophoric systems. For instance, the enol form, with its extended conjugation, would likely absorb at a longer wavelength than the keto form. By measuring the UV-Vis spectra in a series of solvents with varying polarities (e.g., chloroform, ethanol, methanol), it would be possible to assess the relative stability of the tautomers and determine the equilibrium constant in each solvent. However, the specific λmax values for the tautomers of this compound in different solvents are not reported in the available literature, preventing a detailed analysis and the creation of a data table.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental formula of a compound by measuring its mass with very high precision. The theoretical exact mass of this compound, with the molecular formula C₇H₇NO₂, is calculated to be 137.04768 u.
In a typical HRMS experiment, the compound is ionized, often using electrospray ionization (ESI), and the resulting molecular ion [M+H]⁺ is analyzed. For this compound, this would correspond to an ion with a mass-to-charge ratio (m/z) of approximately 138.055. An experimental HRMS measurement that yields a value within a few parts per million (ppm) of the calculated mass for the protonated molecule (C₇H₈NO₂⁺) would provide strong evidence to confirm the molecular formula C₇H₇NO₂. nih.gov For example, an optimized Liquid Chromatography-Nanoelectrospray-High-Resolution Tandem Mass Spectrometry method has been successfully used to analyze related pyridyl compounds, demonstrating the capability of this technique for high-sensitivity and high-selectivity analysis.
Table 1: HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₇H₇NO₂ |
| Calculated Exact Mass | 137.04768 u |
| Expected [M+H]⁺ Ion | 138.05496 u |
Tandem Mass Spectrometry (MS/MS) is employed to probe the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and the bonds within it. For this compound, the protonated molecule ([M+H]⁺, m/z ≈ 138) would be isolated and subjected to collision-induced dissociation (CID).
While specific MS/MS data for this compound is not widely published, fragmentation patterns can be predicted based on the functional groups present. Common fragmentation pathways for ketones and pyridyl compounds include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. This would result in the loss of the hydroxymethyl radical (•CH₂OH) or the formation of a pyridoyl cation.
Loss of small molecules: Neutral losses, such as the loss of water (H₂O) from the hydroxyl group or carbon monoxide (CO) from the ketone, are also plausible fragmentation steps.
Pyridine ring fragmentation: The pyridine ring itself can undergo characteristic cleavages.
The analysis of these fragment ions allows for the reconstruction of the molecule's structural connectivity, confirming the presence of the pyridyl ring, the ketone, and the hydroxyl group.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying and quantifying volatile and semi-volatile compounds within complex mixtures.
In a GC-MS analysis of a mixture containing this compound, the compound would first be separated from other components based on its boiling point and affinity for the GC column's stationary phase. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and a mass spectrum is generated. The resulting spectrum, characterized by a specific molecular ion peak and a unique fragmentation pattern, serves as a chemical fingerprint for identification. The NIST Mass Spectrometry Data Center provides extensive libraries of mass spectra that can be used to match and identify unknown compounds. nist.gov While a specific entry for this compound might not be universally available, data for isomers like 1-(2-pyridinyl)-ethanone can offer comparative insights.
X-ray Crystallography
To perform X-ray crystallography, a single, high-quality crystal of this compound is required. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The pattern of diffracted spots is directly related to the arrangement of atoms in the crystal lattice. By analyzing the intensities and positions of these spots, the electron density map of the molecule can be calculated, revealing the positions of all atoms in three-dimensional space.
While a crystal structure for this compound is not publicly available, studies on closely related pyridine derivatives have been successfully conducted. For instance, the analysis of 1,2-Diaryl(3-pyridyl)ethanone oximes has demonstrated how X-ray diffraction can reveal detailed intermolecular hydrogen bonding networks. nih.gov Such an analysis for this compound would be expected to show the planarity of the pyridine ring and the spatial relationship between the acetyl and hydroxyl substituents.
The refined crystal structure provides precise measurements of all intramolecular distances and angles. For this compound, this would include:
Bond Lengths: The lengths of all covalent bonds, such as the C-C, C=O, C-N, C-O, and C-H bonds. These values can be compared to standard values to identify any unusual bonding characteristics. For example, the C=O bond length is typically around 1.22 Å, while the C-O single bond is around 1.43 Å.
Bond Angles: The angles between adjacent bonds, which define the geometry around each atom. For instance, the sp² hybridized carbons of the pyridine ring would exhibit angles close to 120°.
Torsion Angles: These angles describe the conformation of the molecule, such as the rotation around the C-C bond connecting the carbonyl group to the pyridine ring. This would define the orientation of the keto-hydroxyl group relative to the plane of the aromatic ring.
Although specific data for the title compound is not available, the crystal structure of a similar molecule, 2-chloro-1-(3-hydroxyphenyl)ethanone, reveals that the molecule is nearly planar and that bond lengths and angles fall within expected ranges for organic structures. A similar analysis for this compound would provide the definitive structural parameters for the molecule in the solid state.
Table 2: Expected Structural Parameters from X-ray Crystallography
| Parameter | Expected Feature |
| Molecular Geometry | Planar pyridine ring with attached keto-hydroxyl side chain. |
| Key Bond Lengths | C=O (~1.22 Å), C-N (~1.34 Å), C-O (~1.36 Å for phenol-like, ~1.43 Å for alcohol-like). |
| Key Bond Angles | Angles around sp² carbons of the ring (~120°), angle of the ketone group (~120°). |
| Intermolecular Interactions | Potential for hydrogen bonding involving the hydroxyl group and the pyridine nitrogen. |
Investigation of Intermolecular Hydrogen Bonding Networks and Crystal Packing
A comprehensive search of available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure, intermolecular hydrogen bonding networks, or crystal packing of this compound. While research has been conducted on structurally related compounds, such as oxime derivatives and isomers, this information is not directly applicable to the title compound.
Computational and Theoretical Chemistry Studies on 2 Hydroxy 1 3 Pyridyl Ethanone
Electronic Structure and Reactivity Descriptors
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It provides a chemical interpretation of the wavefunction, translating complex quantum mechanical data into familiar chemical concepts like bonds, lone pairs, and intermolecular interactions.
The analysis involves decomposing the molecular wavefunction into localized, single-center (lone pair) and two-center (bond) orbitals. This approach helps in understanding the charge transfer and intramolecular stabilization energies. For a molecule like 2-Hydroxy-1-(3-pyridyl)ethanone, an NBO analysis would characterize the key electronic features:
Lewis Structure and Charge Distribution: It would determine the natural atomic charges on each atom, revealing the polarity of bonds such as the C=O (carbonyl), C-O, O-H, and the C-N bonds within the pyridine (B92270) ring.
Bonding and Hybridization: The analysis would describe the hybridization of the atomic orbitals that form the sigma (σ) and pi (π) bonds. For example, it would detail the nature of the double bond in the carbonyl group and the aromatic bonding in the pyridine ring.
While no specific NBO data for this compound is available, a hypothetical analysis would likely focus on the interactions between the lone pairs on the carbonyl oxygen, the hydroxyl oxygen, and the pyridine nitrogen with the various antibonding orbitals in the molecule.
Exploration of Non-Linear Optical (NLO) Properties
The study of non-linear optical (NLO) properties investigates how a material's optical properties (like its refractive index or absorption coefficient) change under intense light, such as that from a laser. Organic molecules with specific electronic features, such as extended π-conjugated systems and significant charge asymmetry, can exhibit strong NLO responses, making them candidates for applications in photonics, telecommunications, and optical data storage.
Computational chemistry is a primary tool for predicting the NLO potential of a molecule. This is done by calculating key parameters derived from the molecule's response to an external electric field:
Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an electric field.
First Hyperpolarizability (β): The primary determinant of second-order NLO effects like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. A non-zero β value is a key indicator of NLO activity.
Second Hyperpolarizability (γ): Relates to third-order NLO effects.
For a molecule to have a significant first hyperpolarizability (β), it often needs a low HOMO-LUMO energy gap, indicating facile electronic transitions, and a large difference in dipole moment between its ground and excited states. The structure of this compound, containing a pyridine ring (electron-withdrawing) and a hydroxyl group (electron-donating), suggests the potential for intramolecular charge transfer, a key requirement for NLO activity.
A computational study would calculate these properties. The results are often compared to a standard reference material, such as urea, to gauge their relative strength. While specific calculations for this compound are not available, studies on similar heterocyclic compounds are common. For instance, research on other pyridine derivatives has been conducted to evaluate their potential as NLO materials.
Table 1: Hypothetical NLO Properties for a Candidate Molecule This table is for illustrative purposes only, showing typical parameters measured in NLO studies.
| Parameter | Symbol | Typical Unit | Description |
|---|---|---|---|
| Dipole Moment | µ | Debye | Measures the molecule's overall polarity. |
| Mean Polarizability | α | esu | Indicates the average electronic polarizability. |
| First Hyperpolarizability | β | esu | Quantifies the second-order NLO response. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a critical tool for elucidating the step-by-step pathway of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed. This provides insights that are often difficult or impossible to obtain through experimental means alone.
For this compound, computational modeling could be used to explore various potential reactions, such as:
Oxidation or Reduction: Modeling the reaction at the hydroxyl or carbonyl groups.
Nucleophilic or Electrophilic Substitution: Investigating reactions on the pyridine ring.
Keto-Enol Tautomerism: Calculating the energy barrier and equilibrium between the keto form (this compound) and its corresponding enol tautomer.
Such a study would involve using methods like Density Functional Theory (DFT) to calculate the geometries and energies of reactants, products, and all transition states connecting them. The resulting energy profile would reveal the most likely reaction pathway. However, no specific studies modeling the reaction mechanisms of this compound were identified in the literature search.
Applications of 2 Hydroxy 1 3 Pyridyl Ethanone As a Synthetic Building Block
Role in Pharmaceutical Synthesis
The pyridine (B92270) moiety is a common feature in many biologically active compounds, and as such, 2-Hydroxy-1-(3-pyridyl)ethanone serves as a key starting material for the synthesis of novel drug candidates and complex heterocyclic systems.
Precursor for Novel Drug Candidates
While extensive research on the direct use of this compound as a precursor for specific commercial drug candidates is not widely published, its structural motifs are present in various medicinally important molecules. The synthesis of derivatives from this compound is an active area of research. For instance, related α-haloketones, such as 2-chloro-1-(4-hydroxyphenyl)ethanone, are known reagents in the preparation of hydroxypyrimidine derivatives that exhibit histone deacetylase (HDAC) inhibitory activity, a key target in cancer therapy. nih.gov The structural similarity suggests the potential for this compound to be utilized in the development of analogous enzyme inhibitors.
Furthermore, the synthesis of 1,2-diaryl(3-pyridyl)ethanone oximes has been reported, highlighting the reactivity of the ketone group in forming new derivatives with potential biological activities. nih.gov These studies provide a foundation for the exploration of this compound in creating new pharmacologically active agents.
Intermediate in Heterocyclic Compound Synthesis
The reactivity of this compound makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds. The presence of the ketone and hydroxyl groups allows for cyclization reactions to form fused ring systems, which are often scaffolds for potent drugs.
Research on related pyridinyl α-hydroxyketones demonstrates their utility in synthesizing complex heterocyclic structures. For example, pyridinyl α-hydroxyketones can be oxidized to the corresponding α-diketones, which then serve as precursors for quinoxaline (B1680401) derivatives through condensation with o-phenylenediamine. Quinoxalines are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.
Additionally, the reaction of pyridinyl α-hydroxyketones with hydroxylamines can yield oxime derivatives, further expanding the range of accessible heterocyclic structures. While these examples utilize related pyridinyl ketones, the underlying chemical principles are directly applicable to this compound, underscoring its potential as a versatile intermediate in heterocyclic synthesis.
Utility in Agrochemical Development
The development of new pesticides and herbicides often relies on the synthesis of novel chemical entities with specific biological targets. Pyridine-containing compounds have a long history of use in the agrochemical industry.
Building Block for Pesticides and Herbicides
Although specific patents or commercial products directly listing this compound as a starting material for pesticides or herbicides are not readily found in public databases, the synthesis of structurally related compounds for agrochemical applications has been documented. For instance, the condensation of ketones with pyridinecarboxylates to form 4-hydroxy-4-(pyridyl)alk-3-en-2-ones has been explored for their antimicrobial activity against various plant pathogens. nih.gov This highlights the potential of pyridine-based ketones as a scaffold for developing new crop protection agents. The inherent reactivity of this compound makes it a plausible candidate for the synthesis of analogous structures with potential pesticidal or herbicidal properties. Further research in this area could lead to the discovery of new agrochemicals derived from this versatile building block.
Contributions to Materials Science and Dye Industries
The chromophoric properties of the pyridine ring and the potential for creating extended conjugated systems make this compound an interesting candidate for applications in materials science and the synthesis of dyes.
Component in Advanced Materials Development
While direct applications of this compound in advanced materials are still an emerging area of investigation, the synthesis of related pyridone-based dyes demonstrates the potential of this chemical class. For example, arylazo pyridone dyes, which can be synthesized from pyridone precursors, are known for their bright hues. researchgate.net The synthesis of disperse dyes from pyridone derivatives for coloring polyester (B1180765) fabrics has also been reported, showcasing their utility in the textile industry. researchgate.net
The structural features of this compound, particularly the ability to participate in condensation and coupling reactions, suggest its potential as a monomer or intermediate for the creation of novel polymers and functional materials with specific optical or electronic properties. Further exploration is needed to fully realize its contributions to this field.
Intermediate for Colorant Synthesis
Extensive research of scientific literature and patent databases did not yield any specific examples or detailed findings on the application of this compound as a direct intermediate for colorant synthesis. While pyridone derivatives, in general, are utilized in the synthesis of certain azo and disperse dyes, no literature was found that specifically documents the use of this compound for this purpose.
The typical synthesis of azo dyes involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich species. Although the hydroxy group and the pyridine ring in this compound could potentially allow it to act as a coupling component, no studies have been published detailing such a reaction. Similarly, searches within patent databases for its use in creating disperse dyes or other classes of colorants did not provide any relevant results.
Analytical Method Development for 2 Hydroxy 1 3 Pyridyl Ethanone Determination in Research
Chromatographic Techniques
Chromatographic methods are central to the separation and quantification of 2-Hydroxy-1-(3-pyridyl)ethanone from complex matrices. Both gas and liquid chromatography offer powerful tools for its analysis.
Gas Chromatography (GC and Comprehensive Two-Dimensional GC)
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. For compounds that are thermally stable, GC offers high resolution and sensitivity. An ultrasensitive and specific method using capillary gas chromatography coupled to a high-resolution mass spectrometer (GC-NCI-HRMS) has been developed for the determination of the structurally similar compound, 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB). nih.gov This method demonstrates a limit of detection of 4.6 fmol, highlighting the potential sensitivity of GC-based methods for related pyridyl ketones. nih.gov
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) has emerged as a powerful tool for analyzing complex samples, offering significantly increased separation capacity and sensitivity. This technique would be particularly advantageous for resolving this compound from intricate biological or environmental matrices. nih.govresearchgate.net In GCxGC, a modulator traps fractions from the first dimension column and re-injects them onto a second, shorter column with a different stationary phase, providing an orthogonal separation mechanism. nih.gov This enhanced resolution allows for more complete sample characterization and the potential to identify related compounds based on their retention patterns.
For the analysis of polar compounds like this compound, which contains a hydroxyl group, derivatization is often necessary to improve volatility and thermal stability for GC analysis. researchgate.net This process is discussed further in section 7.3.
Liquid Chromatography (LC and UPLC-Q-TOF-MS/MS)
Liquid chromatography (LC) is highly suitable for the analysis of polar, non-volatile, and thermally labile compounds, making it an excellent choice for this compound. When coupled with tandem mass spectrometry (LC-MS/MS), it provides high sensitivity and selectivity.
A robust and sensitive LC-MS/MS method was developed for the analysis of HPB-releasing DNA adducts in human oral cells. nih.gov This method involved solid-phase extraction for sample purification followed by LC-electrospray ionization (ESI)-MS/MS analysis. nih.gov Similarly, an optimized LC-nanoelectrospray-high resolution tandem mass spectrometry method was developed for the same analyte, achieving a limit of quantitation of 0.35 fmol on-column. nih.gov These methods underscore the applicability of LC-MS/MS for the trace-level detection of hydroxylated pyridyl ketones.
Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) offers even greater advantages in terms of speed, resolution, and mass accuracy. japsonline.comnih.gov UPLC utilizes smaller particle size columns (sub-2 µm), leading to sharper peaks and faster analysis times compared to conventional HPLC. rsc.orgrsc.org The Q-TOF mass spectrometer provides high-resolution mass data, enabling the confident identification of analytes based on their accurate mass and fragmentation patterns. nih.govcncb.ac.cn A typical UPLC-Q-TOF-MS method involves a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 1% acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). japsonline.comresearchgate.net
A developed UPLC-Q-TOF-MS method for analyzing dipyridamole (B1670753) and its impurities utilized a high-strength silica (B1680970) T3 column and a gradient of 1% acetic acid in water and acetonitrile. japsonline.com The validation of such methods typically follows ICH and USFDA guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). japsonline.com
Table 1: Example Parameters for LC-MS/MS Method Development
| Parameter | Typical Setting | Rationale |
| Column | C18 (e.g., 5µm, 150 mm × 4.6 mm) | Good retention for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for positive ionization mode and improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow for analytical scale columns. |
| Injection Volume | 5 - 20 µL | Dependent on sample concentration and instrument sensitivity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The pyridine (B92270) nitrogen is readily protonated. |
| Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Spectroscopic Analytical Methods
Spectroscopic methods provide alternative or complementary approaches for the quantification of this compound.
Quantitative UV-Vis Spectroscopy
Quantitative UV-Vis spectroscopy is a straightforward and cost-effective method for determining the concentration of an analyte in a solution, provided the analyte has a chromophore and is free from interfering substances that absorb at the same wavelength. This compound, with its pyridine ring and carbonyl group, is expected to exhibit UV absorbance. The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).
Quantitative NMR and IR Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary ratio method of measurement that can determine the concentration of a substance without the need for a chemically identical reference standard. nih.gov The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. nih.gov For quantitative analysis, an internal standard with a known concentration and purity is added to the sample. researchgate.net The concentration of the analyte can then be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
Key considerations for accurate qNMR include ensuring a long relaxation delay (D1) between scans (typically 5-7 times the longest spin-lattice relaxation time, T1, of the signals of interest), optimizing the acquisition time, and achieving a sufficient signal-to-noise ratio. researchgate.net Proton (¹H) NMR is most commonly used for quantification due to its high sensitivity and natural abundance. researchgate.netresearchgate.net
Quantitative Infrared (IR) Spectroscopy , while less common for quantification in solution than UV-Vis or NMR, can be employed. The intensity of an absorption band in an IR spectrum is proportional to the concentration of the functional group responsible for that absorption. The strong carbonyl (C=O) stretching vibration in this compound would be a suitable band for quantification. Similar to UV-Vis, a calibration curve would be prepared using standards of known concentrations.
Sample Preparation and Derivatization Strategies for Enhanced Analysis
Effective sample preparation is critical for accurate and reliable analysis, as it serves to isolate the analyte from the matrix, concentrate it, and convert it into a form suitable for the chosen analytical instrument.
For liquid chromatography , a common sample preparation technique is Solid-Phase Extraction (SPE) . This method is used to clean up complex samples and concentrate the analyte. For the analysis of HPB in biological samples, SPE was successfully employed. nih.gov The choice of sorbent material is crucial and depends on the physicochemical properties of the analyte and the matrix components.
For gas chromatography , derivatization is often a necessary step for polar compounds containing active hydrogens, such as the hydroxyl group in this compound. researchgate.net Derivatization increases the volatility and thermal stability of the analyte, reduces its polarity, and can improve chromatographic peak shape and sensitivity. researchgate.net A common derivatization procedure involves two steps:
Oximation: The carbonyl group is reacted with a reagent like methoxyamine hydrochloride to form a methoxime derivative. This step protects the keto group. researchgate.net
Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net
Chemical derivatization can also be employed to enhance the sensitivity of detection in LC-MS. For instance, derivatizing an analyte with a group that has high proton affinity, like a dansyl group, can significantly improve ionization efficiency in positive ESI mode. rsc.org
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely utilized sample preparation technique that employs a solid sorbent to selectively adsorb analytes of interest from a liquid sample, while allowing interfering compounds to pass through. The retained analytes are subsequently eluted with a suitable solvent, resulting in a cleaner and more concentrated sample for analysis. The choice of sorbent and elution solvents is critical for achieving high recovery of the target analyte.
For compounds structurally related to this compound, such as nicotine (B1678760) and its metabolites, various SPE methods have been developed. For instance, a method for the simultaneous analysis of nicotine, cotinine, and 3-hydroxycotinine (B1251162) in human urine utilizes Strata-X-C SPE cartridges for sample clean-up and concentration prior to LC/MS/MS analysis. coresta.org Another study describes the use of copolymeric-bonded phase silica columns for the extraction of nicotine from serum and urine, achieving an absolute recovery of 61 ± 6%. copernicus.org
The selection of the SPE sorbent is based on the physicochemical properties of the analyte and the matrix. For polar compounds like this compound, which contains both a hydroxyl and a ketone group, as well as a pyridine ring, a mixed-mode sorbent that can engage in both polar and non-polar interactions may be advantageous. For example, hydrophilic-lipophilic balanced (HLB) sorbents are designed to retain a broad range of compounds with varying polarities. youtube.com
The optimization of an SPE method involves several key steps:
Conditioning: The sorbent is treated with a solvent, typically methanol, to activate the stationary phase.
Equilibration: The sorbent is then rinsed with a solvent that mimics the sample matrix, usually water or a buffer, to ensure proper interaction between the analyte and the sorbent.
Loading: The sample is passed through the sorbent, where the analyte is retained.
Washing: The sorbent is washed with a solvent that removes interfering compounds without eluting the analyte.
Elution: A strong solvent is used to desorb the analyte from the sorbent.
A systematic approach to method development, such as a ten-bottle optimization, can be employed to determine the optimal wash and elution solvents to maximize recovery and minimize interferences. youtube.com
Below is an interactive data table summarizing SPE sorbents and conditions used for the extraction of related pyridyl compounds from biological matrices.
| Analyte(s) | Matrix | SPE Sorbent | Conditioning Solvent | Elution Solvent | Recovery | Reference |
| Nicotine, Cotinine, 3-Hydroxycotinine | Human Urine | Strata-X-C | - | - | - | coresta.org |
| Nicotine | Serum, Urine | Copolymeric-bonded phase silica | - | - | 61 ± 6% | copernicus.org |
| Nicotine and metabolites | Urine | Extrelut-1 glass columns | - | - | - | coresta.org |
Chemical Derivatization for Improved Detectability (e.g., Silylation, PFBHA, Dinitrophenylhydrazine)
Chemical derivatization is a technique used to convert an analyte into a product with improved chromatographic or detection characteristics. For this compound, which possesses a hydroxyl and a ketone group, derivatization can enhance volatility for gas chromatography (GC) or introduce a chromophore for improved detection by ultraviolet-visible (UV-Vis) or fluorescence detectors in high-performance liquid chromatography (HPLC).
Silylation
Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups. sigmaaldrich.com A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis. sigmaaldrich.com The general reaction for the silylation of a hydroxyl group is as follows:
R-OH + Silylating Agent → R-O-TMS + Byproduct
While specific protocols for the silylation of this compound are not widely published, general procedures for hydroxyketones can be adapted. The reaction is typically carried out in an aprotic solvent, and a catalyst may be used to enhance the reaction rate.
PFBHA Derivatization
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a derivatizing agent that reacts with carbonyl compounds (aldehydes and ketones) to form stable oxime derivatives. coresta.org These derivatives are highly responsive to electron capture detection (ECD) in GC, providing excellent sensitivity. PFBHA derivatization offers advantages over other methods, such as forming stable products with a wide range of carbonyls, including those with hydroxyl groups. copernicus.orgcoresta.org
The general reaction of PFBHA with a ketone is:
R-C(=O)-R' + PFBHA → R-C(=N-O-CH2-C6F5)-R' + H2O
Validated methods for the analysis of various carbonyls, including hydroxycarbonyls, in complex matrices like e-liquids and aerosols have been developed using PFBHA derivatization followed by GC-MS analysis. coresta.orgcoresta.org A typical procedure involves dissolving the sample in an aqueous solution, adding the PFBHA reagent, and after a reaction period, extracting the derivatives with an organic solvent like toluene (B28343) for GC-MS analysis. coresta.org
The following table summarizes typical conditions for PFBHA derivatization of carbonyl compounds.
| Parameter | Condition |
| Derivatizing Agent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) |
| Reaction Solvent | Aqueous solution |
| Extraction Solvent | Toluene |
| Analysis Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
Dinitrophenylhydrazine (DNPH) Derivatization
2,4-Dinitrophenylhydrazine (DNPH) is a classic reagent for the derivatization of carbonyl compounds. It reacts with aldehydes and ketones to form colored 2,4-dinitrophenylhydrazones, which can be readily analyzed by HPLC with UV-Vis detection. researchgate.netresearchgate.net The formation of a yellow, orange, or red precipitate indicates a positive reaction. researchgate.net
The reaction with a ketone proceeds as follows:
R-C(=O)-R' + C6H3(NO2)2NHNH2 → C6H3(NO2)2NHN=C(R)R' + H2O researchgate.net
While DNPH is a robust reagent, it does not react with other carbonyl-containing functional groups like carboxylic acids and esters. researchgate.net For the analysis of this compound, the resulting hydrazone would possess a strong chromophore, significantly enhancing its detectability by HPLC-UV. The optimization of the reaction conditions, including the molar ratio of DNPH to the analyte, reaction time, and temperature, is crucial for achieving complete derivatization and accurate quantification. researchgate.net
The table below outlines a general procedure for DNPH derivatization.
| Step | Description |
| Reagent | 2,4-Dinitrophenylhydrazine (DNPH) solution (Brady's Reagent) |
| Reaction | Addition of the sample to the DNPH solution |
| Observation | Formation of a colored precipitate (yellow, orange, or red) |
| Analysis | HPLC with UV-Vis detection |
Biochemical Profile of this compound: A Review of In Vitro Research
The scientific inquiry into the biochemical interactions of this compound is an area of emerging interest. While comprehensive data remains under investigation, preliminary explorations into its behavior in non-clinical, in vitro settings have begun to shape our understanding of this compound. This article synthesizes the current, albeit limited, publicly available research concerning its enzymatic and receptor interactions, its influence on molecular pathways, and its potential in analytical applications.
Biochemical Interactions and Research Non Clinical, in Vitro
Currently, there is a notable absence of specific published research detailing the direct binding of 2-Hydroxy-1-(3-pyridyl)ethanone to particular enzymes or receptors. While studies on analogous compounds containing a pyridine (B92270) moiety suggest potential interactions with various biological targets, direct evidence for this compound is not yet available in peer-reviewed literature. The broader class of pyridine derivatives has been investigated for its ability to interact with a range of receptors, including but not limited to corticotropin-releasing factor-1 antagonists. However, it is crucial to emphasize that these findings pertain to structurally related, but distinct, molecules and cannot be directly extrapolated to this compound without specific supporting data.
Q & A
Q. What are the common synthetic routes for 2-Hydroxy-1-(3-pyridyl)ethanone, and what are their mechanistic considerations?
- Methodological Answer : A key synthesis route involves condensation of ethyl nicotinate with substituted acetonitriles, followed by hydrolysis or reduction. For example, in a related compound (2-(3-chlorophenyl)-1-(3-pyridyl)ethanone), ethyl nicotinate reacts with 3-chlorophenylacetonitrile using sodium ethoxide in ethanol, followed by HBr treatment to yield the ethanone derivative . Mechanistically, this involves nucleophilic acyl substitution and subsequent acid-mediated cyclization. For introducing the hydroxyl group, oxidation or hydroxylation steps (e.g., using H₂O₂ in acetic acid) may be applied post-synthesis. Solvent selection (e.g., diethylene glycol for high-temperature reductions) and catalyst optimization (e.g., AlCl₃ for Friedel-Crafts acylation) are critical for yield improvement .
Q. How can crystallographic data for this compound be obtained and refined using software like SHELX?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection requires high-quality crystals, often grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures). SHELX programs (e.g., SHELXL) are used for refinement, leveraging iterative least-squares cycles to optimize atomic coordinates and displacement parameters. Key challenges include resolving hydrogen-bonding networks (due to the hydroxyl group) and addressing potential twinning. For validation, R-factor convergence (<5%) and CheckCIF/PLATON analyses ensure structural reliability .
Q. What spectroscopic and computational methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in DMSO-d₆) identify the hydroxyl proton (δ 10–12 ppm) and pyridyl/ketone carbons.
- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 166.073).
- Computational : DFT calculations (e.g., Gaussian) predict molecular orbitals and tautomeric equilibria. Tools like ACD/Labs Percepta estimate logP (~1.1) and topological polar surface area (~62.3 Ų), guiding solubility assessments .
Advanced Research Questions
Q. How do tautomeric forms of this compound influence its reactivity and interaction in coordination chemistry?
- Methodological Answer : The compound exhibits keto-enol tautomerism, with the enol form stabilized by intramolecular hydrogen bonding between the hydroxyl and pyridyl nitrogen. This tautomerism impacts metal coordination: the enol form can act as a bidentate ligand (binding via O and N), while the keto form binds via the carbonyl oxygen. Studies using UV-Vis titration and X-ray crystallography reveal preferential coordination modes with transition metals (e.g., Cu²⁺, Fe³⁺). Solvent polarity (e.g., DMF vs. water) significantly shifts the tautomeric equilibrium .
Q. What strategies resolve contradictions in reported reaction yields or byproduct formation during synthesis?
- Methodological Answer : Contradictions often arise from side reactions (e.g., over-oxidation or dimerization). Mitigation strategies include:
- Reaction Monitoring : Use HPLC or TLC to track intermediates (e.g., Rf values in 3:1 hexane/EtOAc).
- Byproduct Identification : LC-MS or GC-MS isolates impurities (e.g., dimers via [2M+H]⁺ peaks).
- Condition Optimization : Lower reaction temperatures (0–25°C) and inert atmospheres (N₂/Ar) suppress oxidation. For example, replacing H₂O₂ with milder oxidants (e.g., TEMPO) reduces over-oxidation .
Q. How can this compound be utilized as a photolabile protecting group in organic synthesis?
- Methodological Answer : Structural analogs (e.g., 2-hydroxy-1-(1-pyrenyl)ethanone esters) undergo rapid cleavage under UV irradiation (254–410 nm). For this compound, the hydroxyl group can be esterified with acid chlorides to form photolabile derivatives. Irradiation triggers β-scission of the carbonyl, releasing the protected moiety (e.g., carboxylic acids). Applications include controlled drug release and caged compound synthesis. Stability tests (e.g., dark controls) and quantum yield calculations ensure reliability .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
